(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to inhibit the activity of MmpL3, a transporter protein involved in the transport of mycolic acids, another important component of the mycobacterial cell wall. By targeting multiple enzymes involved in cell wall biosynthesis, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is able to disrupt the integrity of the mycobacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against mammalian cells and has not been associated with any significant adverse effects in animal studies. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its potent anti-tuberculosis activity, particularly against drug-resistant strains. This makes it a promising candidate for the development of new anti-tuberculosis drugs. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a suitable candidate for further preclinical and clinical development. One limitation of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
For (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one research include further preclinical and clinical development as an anti-tuberculosis drug. The synergistic effects of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with other anti-tuberculosis drugs should also be further explored. In addition, the anti-inflammatory and anticancer properties of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further investigated for potential therapeutic applications in these areas. The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should also be further elucidated to better understand its potential as a drug target for tuberculosis and other diseases. Finally, the scalability of the synthesis method for (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further optimized to enable large-scale production for clinical use.
Métodos De Síntesis
The synthesis of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the reaction of 2-aminothiazole with propyl bromide, followed by the condensation of the resulting propylthiazole with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The final product is obtained by cyclization of the resulting Schiff base with triethylorthoformate and ammonium acetate. The synthesis method has been optimized to produce high yields of pure (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
Aplicaciones Científicas De Investigación
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as an anti-tuberculosis drug. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin. In addition to its anti-tuberculosis activity, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit anti-inflammatory and anticancer properties.
Propiedades
Nombre del producto |
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
(5E)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C14H13N3O2S/c1-2-7-19-11-6-4-3-5-10(11)8-12-13(18)17-14(20-12)15-9-16-17/h3-6,8-9H,2,7H2,1H3/b12-8+ |
Clave InChI |
KTUZLALYYRHFKT-XYOKQWHBSA-N |
SMILES isomérico |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2 |
SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2 |
SMILES canónico |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.